molecular formula C29H36O16 B1233519 Suspensaside CAS No. 84213-44-5

Suspensaside

Cat. No. B1233519
CAS RN: 84213-44-5
M. Wt: 640.6 g/mol
InChI Key: IAXBXCJUSPUULA-RHTWPPHESA-N
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Description

Suspensaside is a group of stereoisomers with the chemical formula C₂₉H₃₆O₁₆ . It is found in the Forsythia suspensa plant . There is also a variant called Suspensaside A, which is another group of stereoisomers with the chemical formula C₂₉H₃₄O₁₅ .


Molecular Structure Analysis

The structure of Suspensaside was established as DL-β, 3, 4-trihydroxyphenethyl-O-α-L-rhamnopyranosyl-(1→6)-4-O-caffeoyl-β-D-glucopyranoside based on the analysis of the carbon-13 nuclear magnetic resonance spectrum and chemical evidence .


Physical And Chemical Properties Analysis

Suspensaside has a molecular weight of 640.58654 . Its physical properties such as hardness, topography, and hydrophilicity would be important parameters in its biological evaluation .

Scientific Research Applications

Phytochemistry and Pharmacology of Forsythia suspensa

Forsythia suspensa, known in traditional Chinese medicine as Forsythiae Fructus, is commonly used to treat various ailments like pyrexia, inflammation, and infections. Over 230 compounds, including lignans and phenylethanoid glycosides, have been identified from this plant. Compounds like forsythiaside and suspensaside exhibit anti-inflammatory, antioxidant, antibacterial, antiviral, anti-cancer, and anti-allergy effects. Interestingly, different harvest times yield variations in chemical composition, affecting their pharmacological properties. Forsythiae Fructus is notable for its heat-clearing and detoxifying effects in traditional Chinese medicine, supported by its anti-inflammatory and antioxidant activities. This comprehensive understanding of F. suspensa paves the way for future research, especially in vivo and clinical studies, to further explore its traditional uses and modern applications (Wang et al., 2018).

Chemical Composition and Isolation Techniques

Suspensaside, along with other compounds like forsythiaside and caffeoyl glycosides, has been isolated from Forsythia suspensa. The isolation of these compounds, particularly suspensaside, has been achieved through various techniques, including high-speed counter-current chromatography. These methods have been crucial for obtaining pure compounds for further study. The isolation and purification processes contribute significantly to the understanding and application of these compounds in scientific research, offering insight into their potential therapeutic applications (Yang et al., 2013).

Antibacterial Activity

Suspensaside has shown notable antibacterial activity. In a study, it exhibited effectiveness against Staphylococcus aureus, highlighting its potential as a therapeutic agent. This activity aligns with the traditional use of Forsythia suspensa in treating infections and provides a scientific basis for its application in modern medicine (Nishibe et al., 1982).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c1-12-22(36)23(37)25(39)28(43-12)42-11-20-27(45-21(35)7-3-13-2-5-15(30)17(32)8-13)24(38)26(40)29(44-20)41-10-19(34)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-34,36-40H,10-11H2,1H3/b7-3+/t12-,19?,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXBXCJUSPUULA-RHTWPPHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suspensaside

CAS RN

84213-44-5
Record name Suspensaside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084213445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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